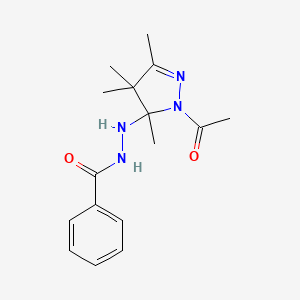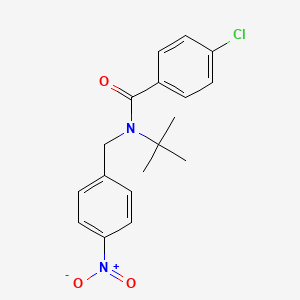
N'-(1-acetyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-yl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(1-acetyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-yl)benzohydrazide, also known as ATB-346, is a novel compound that has shown promising results in scientific research. It is a nonsteroidal anti-inflammatory drug (NSAID) that has been modified to reduce the gastrointestinal side effects associated with traditional NSAIDs.
作用機序
N'-(1-acetyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-yl)benzohydrazide works by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. Unlike traditional NSAIDs, N'-(1-acetyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-yl)benzohydrazide does not inhibit the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the gastrointestinal tract and maintain renal function. This selective inhibition of COX-2 results in reduced inflammation and pain without the gastrointestinal side effects associated with traditional NSAIDs.
Biochemical and Physiological Effects:
N'-(1-acetyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-yl)benzohydrazide has been shown to have anti-inflammatory and analgesic effects in preclinical models of arthritis, acute pain, and chronic pain. It has also been shown to reduce oxidative stress and improve endothelial function, which may contribute to its cardiovascular safety profile. N'-(1-acetyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-yl)benzohydrazide has been shown to have a superior safety profile compared to traditional NSAIDs, with reduced gastrointestinal toxicity and improved cardiovascular safety.
実験室実験の利点と制限
N'-(1-acetyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-yl)benzohydrazide has several advantages for lab experiments. It has been extensively studied in preclinical models of arthritis, acute pain, and chronic pain, and has shown promising results. It has a superior safety profile compared to traditional NSAIDs, which makes it a more attractive candidate for further research. However, N'-(1-acetyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-yl)benzohydrazide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for research on N'-(1-acetyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-yl)benzohydrazide. One potential application is in the treatment of inflammatory bowel disease, where the selective inhibition of COX-2 may be beneficial. Another potential application is in the treatment of cancer, where inflammation plays a role in tumor growth and metastasis. N'-(1-acetyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-yl)benzohydrazide may also have applications in the treatment of neuropathic pain, where traditional NSAIDs have limited efficacy. Further research is needed to fully understand the potential applications of N'-(1-acetyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-yl)benzohydrazide and its mechanism of action.
合成法
The synthesis of N'-(1-acetyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-yl)benzohydrazide involves the reaction of 3,4,4,5-tetramethyl-1H-pyrazole-5-carboxylic acid with acetic anhydride to form 1-acetyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid. This intermediate is then reacted with benzoyl hydrazine to form N'-(1-acetyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-yl)benzohydrazide. The synthesis method has been optimized to produce high yields of pure N'-(1-acetyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-yl)benzohydrazide.
科学的研究の応用
N'-(1-acetyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-yl)benzohydrazide has been extensively studied in scientific research for its anti-inflammatory and analgesic effects. It has been shown to be effective in reducing pain and inflammation in preclinical models of arthritis, acute pain, and chronic pain. N'-(1-acetyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-yl)benzohydrazide has also been shown to have a superior safety profile compared to traditional NSAIDs, with reduced gastrointestinal toxicity and improved cardiovascular safety.
特性
IUPAC Name |
N'-(2-acetyl-3,4,4,5-tetramethylpyrazol-3-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-11-15(3,4)16(5,20(18-11)12(2)21)19-17-14(22)13-9-7-6-8-10-13/h6-10,19H,1-5H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHDSMQOXWPFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1(C)C)(C)NNC(=O)C2=CC=CC=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-acetyl-3,4,4,5-tetramethylpyrazol-3-yl)benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-bis{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}isophthalamide](/img/structure/B5217530.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5217546.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-bromophenyl)acetamide](/img/structure/B5217557.png)
![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide](/img/structure/B5217562.png)

![N-{1-[1-(cyclopropylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5217572.png)
![N-(3-bromophenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B5217574.png)
![3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5217585.png)
![(2R*,6S*)-2,6-dimethyl-4-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5217590.png)
![3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5217593.png)
![4-{[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl benzoate](/img/structure/B5217597.png)
![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5217604.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B5217620.png)